

Validating the Specificity of C105SR for Cyclophilin D: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cyclophilin D (CypD) inhibitor, C105SR, with other known inhibitors. It is designed to assist researchers and drug development professionals in evaluating the specificity and performance of C105SR through the presentation of supporting experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

C105SR is a novel, small-molecule cyclophilin inhibitor that has demonstrated potent and specific inhibition of cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP is a critical event in cell death pathways associated with ischemia-reperfusion injury. C105SR has shown promise in protecting against hepatic ischemia-reperfusion injury by preventing mPTP opening and subsequent cell death.[1] [2] This guide compares the performance of C105SR with established CypD inhibitors, including Sanglifehrin A (SfA) and NIM811, highlighting its specificity and therapeutic potential.

Comparative Performance of Cyclophilin D Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of **C105SR** and other well-established cyclophilin D inhibitors. The data is compiled from various studies and



presented for comparative analysis.

Inhibitor	Target Assay	IC50 / K(0.5)	Organism/Syst em	Reference
C105SR	mPTP Opening	5 nM	Mouse Liver Mitochondria	[1]
Sanglifehrin A (SfA)	CypD PPlase Activity	2 nM	Not Specified	[3]
NIM811	HCV Replication (Cyp-dependent)	0.66 μΜ	Human Huh-7 cells	[4]
Cyclosporin A (CsA)	Mitochondrial Swelling	0.05 μΜ	Mouse Liver Mitochondria	[2]
Alisporivir (ALV)	Mitochondrial Swelling	0.05 μΜ	Mouse Liver Mitochondria	[2]
C105 (racemic)	Mitochondrial Swelling	0.69 μΜ	Mouse Liver Mitochondria	[2]

Table 1: Inhibitory Potency of Cyclophilin D Inhibitors. This table provides a comparative overview of the inhibitory concentrations of **C105SR** and other cyclophilin inhibitors in various assays. Lower values indicate higher potency.

Specificity of C105SR

A critical aspect of a therapeutic inhibitor is its specificity for the intended target. While direct, comprehensive off-target screening data for **C105SR** is not yet publicly available, its mechanism of action has been elucidated through molecular docking studies. These studies reveal that **C105SR** binds to the PPlase catalytic site and a "gatekeeper" pocket of cyclophilin D, forming key hydrogen bonds and van der Waals interactions.[2] This specific binding mode is predicted to contribute to its high potency and specificity for CypD.

In contrast, older cyclophilin inhibitors like Cyclosporin A have known off-target effects, most notably immunosuppression through the inhibition of calcineurin.[5] NIM811, a non-immunosuppressive analog of CsA, was developed to circumvent this issue and shows greater



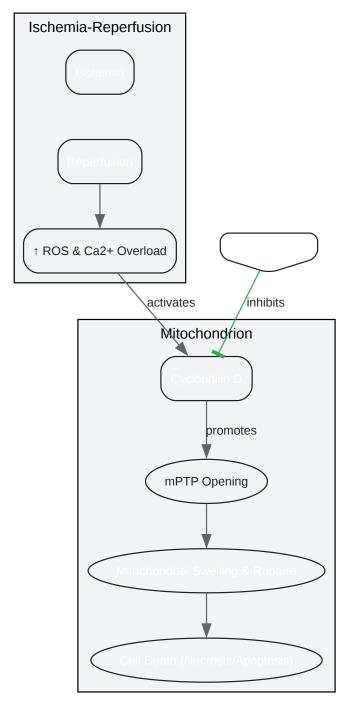
specificity for cyclophilins involved in mPTP regulation.[5] Sanglifehrin A, while a potent CypD inhibitor, also binds to other cyclophilins and exerts its immunosuppressive effects through a calcineurin-independent mechanism.[3][6] The development of **C105SR** as a small-molecule inhibitor represents a further step towards achieving high specificity for cyclophilin D, potentially minimizing off-target effects.

Signaling Pathway and Experimental Workflow

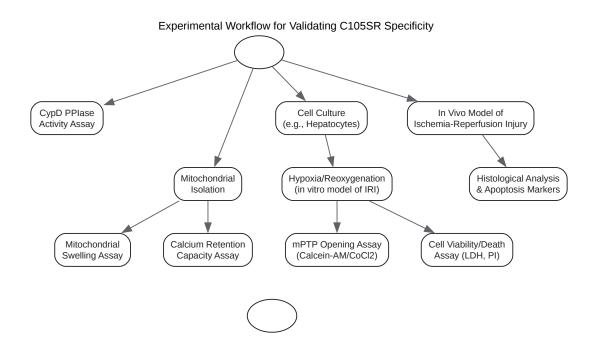
To visually represent the mechanism of action of **C105SR** and the experimental procedures used to validate its specificity, the following diagrams are provided.



Signaling Pathway of Ischemia-Reperfusion Injury and C105SR Intervention







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia—reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia—reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity with a new mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
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